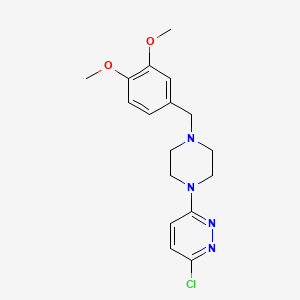
1-(3,4-Dimethoxybenzyl)-4-(3-(6-chloropyridazinyl))piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 6-position and a piperazine ring substituted with a 3,4-dimethoxybenzyl group. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Chlorination: The pyridazine ring is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Coupling Reaction: The final step involves the coupling of the 6-chloro-3-pyridazinyl moiety with the 3,4-dimethoxybenzyl group. This can be achieved through a nucleophilic substitution reaction using a suitable base, such as sodium hydride or potassium carbonate, in an appropriate solvent, such as dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of 1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: 1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom at the 6-position of the pyridazine ring can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development due to its potential pharmacological activities.
Industry: As an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
類似化合物との比較
1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine can be compared with other similar compounds, such as:
1-(6-Chloro-3-pyridazinyl)-4-benzylpiperazine: Lacks the dimethoxy groups on the benzyl moiety.
1-(6-Chloro-3-pyridazinyl)-4-(3-methoxybenzyl)piperazine: Contains only one methoxy group on the benzyl moiety.
1-(6-Chloro-3-pyridazinyl)-4-(4-methoxybenzyl)piperazine: Contains a methoxy group at the 4-position of the benzyl moiety.
The uniqueness of 1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine lies in the presence of two methoxy groups on the benzyl moiety, which can influence its chemical reactivity and biological activity.
生物活性
1-(3,4-Dimethoxybenzyl)-4-(3-(6-chloropyridazinyl))piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a piperazine core substituted with a 3,4-dimethoxybenzyl group and a 6-chloropyridazinyl moiety. This unique structure contributes to its biological properties.
Research indicates that compounds containing the piperazine scaffold exhibit diverse mechanisms of action. These include:
- Inhibition of Enzymatic Activity : Piperazine derivatives have been shown to inhibit various enzymes, including proteases and kinases, which are critical in disease pathways.
- Antimicrobial Activity : The compound has demonstrated effectiveness against several pathogens, including Trypanosoma cruzi, the causative agent of Chagas disease. Studies have shown that it acts through a non-CYP51 driven mode of action, indicating a unique mechanism compared to traditional inhibitors .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Chagas Disease Efficacy Study : A study evaluated the efficacy of the compound in a mouse model of Chagas disease. The compound was administered at a dose of 50 mg/kg for five days, showing a reduction in parasite burden compared to control groups. However, levels did not drop below detection limits, indicating the need for further optimization .
- Antiviral Screening : In a screening for antiviral agents against SARS-CoV-2, derivatives based on the piperazine scaffold exhibited significant inhibition activity. The compound C1N46, closely related to our target compound, showed an IC50 value of 1.87 μM and improved liver microsome stability compared to lead compounds .
Pharmacokinetics and Metabolism
Metabolic studies have identified the piperazine moiety as a potential liability due to high metabolic clearance rates. Strategies to mitigate this include bioisosteric replacements and optimization of physicochemical properties to enhance stability while retaining potency .
特性
CAS番号 |
63978-33-6 |
|---|---|
分子式 |
C17H21ClN4O2 |
分子量 |
348.8 g/mol |
IUPAC名 |
3-chloro-6-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C17H21ClN4O2/c1-23-14-4-3-13(11-15(14)24-2)12-21-7-9-22(10-8-21)17-6-5-16(18)19-20-17/h3-6,11H,7-10,12H2,1-2H3 |
InChIキー |
WAPCUBGTGCJROC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NN=C(C=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















